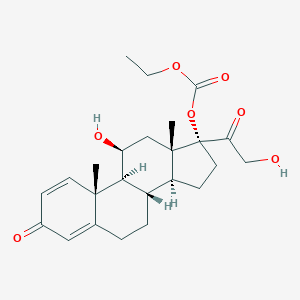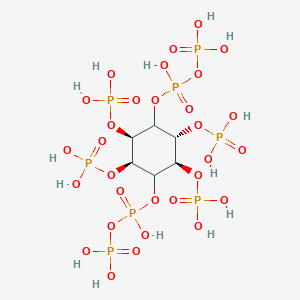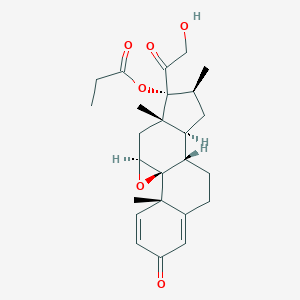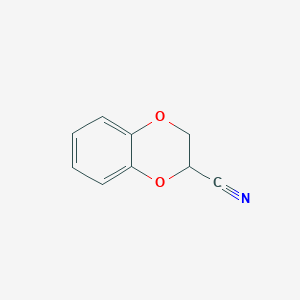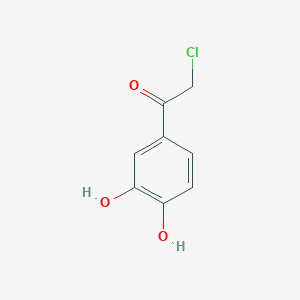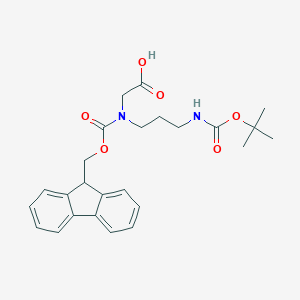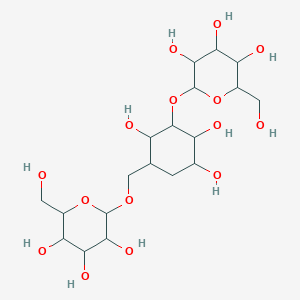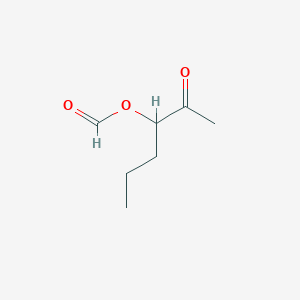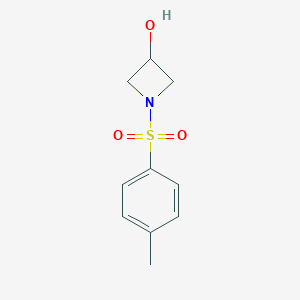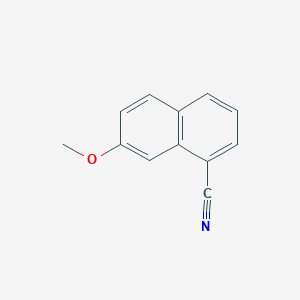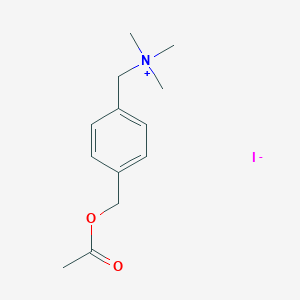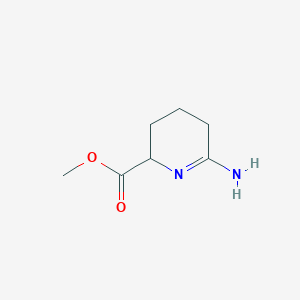
1H,2H-Perfluoro-1-iodooct-1-ene
Vue d'ensemble
Description
1H,2H-Perfluoro-1-iodooct-1-ene is an important intermediate in the synthesis of organic fluoride products . It is a fluorotelomer alcohol .
Molecular Structure Analysis
The molecular formula of 1H,2H-Perfluoro-1-iodooct-1-ene is C8H2F13I . The InChI code is 1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+ .Physical And Chemical Properties Analysis
1H,2H-Perfluoro-1-iodooct-1-ene has a molecular weight of 471.99 g/mol . It is not miscible or difficult to mix in water . The compound is a liquid at ambient temperature .Applications De Recherche Scientifique
Environmental Impact and Toxicology of Perfluorinated Compounds
Perfluorinated compounds (PFCs), including substances related to 1H,2H-Perfluoro-1-iodooct-1-ene, have been extensively studied for their environmental persistence, bioaccumulation, and toxic effects. The study by Wang et al. (2019) provides a comprehensive review on the sources, environmental distribution, and health risks associated with novel fluorinated alternatives to traditional PFCs. These compounds, including the likes of hexafluoropropylene oxide dimer acid (HFPO-DA) and others, have been identified as dominant global pollutants with considerable toxicity, suggesting the need for further toxicological evaluation to determine their safety for long-term use (Wang et al., 2019).
Bioaccumulation and Environmental Fate
Conder et al. (2008) discuss the bioaccumulation potential of PFCs, highlighting that their environmental behavior and potential for bioaccumulation raise concerns due to similarities with perfluorooctane sulfonate (PFOS), a known persistent bioaccumulative substance. This review emphasizes the complexity of PFCA bioaccumulation and the need for more research to fully understand the environmental fate of longer-chain PFCAs (Conder et al., 2008).
Microbial Degradation and Environmental Remediation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, including precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This research is vital for understanding how these compounds break down in the environment and the potential for natural attenuation or engineered remediation strategies to mitigate their impact (Liu & Avendaño, 2013).
Immunotoxicity of Perfluorinated Compounds
Corsini et al. (2014) explore the immunotoxic effects of PFCs, documenting how exposure to these compounds can lead to alterations in both cell-mediated and humoral immunity. This body of work is critical for understanding the potential health risks associated with exposure to perfluorinated compounds and underscores the importance of regulatory measures to control their use and dissemination in the environment (Corsini et al., 2014).
Drinking Water Contamination and Human Exposure
Domingo and Nadal (2019) review the presence of per- and polyfluoroalkyl substances (PFAS) in drinking water and the risks associated with their consumption. This review highlights the widespread nature of PFAS contamination in water sources and the importance of monitoring and treatment technologies to ensure safe drinking water for communities (Domingo & Nadal, 2019).
Safety And Hazards
1H,2H-Perfluoro-1-iodooct-1-ene is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Propriétés
IUPAC Name |
(E)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNMIBWWPZNJK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895306 | |
| Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H-Perfluoro-1-iodooct-1-ene | |
CAS RN |
329698-26-2, 150223-14-6 | |
| Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H-Perfluoro-1-iodooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)
